Aquastatin A

描述

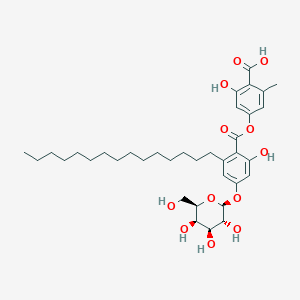

Aquastatin A is a fungal secondary metabolite first isolated from Sporothrix sp. AT 28 . Structurally, it belongs to the glycoaromatic depside family, characterized by a glycosylated heteromeric structure formed via condensation of orsellinic acid and corticiolic acid . Its molecular formula is C29H48O9, featuring a 1,2,4,6-tetrasubstituted benzene ring and a hexose moiety .

属性

IUPAC Name |

2-hydroxy-4-[2-hydroxy-6-pentadecyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52O12/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-18-25(47-36-33(42)32(41)31(40)28(21-37)48-36)20-27(39)30(23)35(45)46-24-17-22(2)29(34(43)44)26(38)19-24/h17-20,28,31-33,36-42H,3-16,21H2,1-2H3,(H,43,44)/t28-,31+,32+,33-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQGKQJWHLLQLF-DIARTVEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40934850 | |

| Record name | 4-{[4-(Hexopyranosyloxy)-2-hydroxy-6-pentadecylbenzoyl]oxy}-2-hydroxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153821-50-2 | |

| Record name | Aquastatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153821502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[4-(Hexopyranosyloxy)-2-hydroxy-6-pentadecylbenzoyl]oxy}-2-hydroxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Biosynthetic Pathways and Genetic Engineering of Aquastatin A

Microbial Sources and Gene Cluster Identification

This compound is natively produced by the filamentous fungi Austroacremonium gemini MST-FP2131 and Fusarium aquaeductuum SANK 11089 . Genome mining of A. gemini revealed a compact biosynthetic gene cluster (BGC) comprising two essential genes:

-

AquA : A non-reducing polyketide synthase (SAT-KS-AT-PT-ACP-TE) responsible for synthesizing the depside backbone.

-

AquB : A glycosyltransferase that catalyzes the attachment of a glucose moiety to the aglycone .

Heterologous expression of the aqu BGC in Aspergillus nidulans and Saccharomyces cerevisiae confirmed that AquA alone can produce heteromeric depsides by incorporating long-chain acyl-CoAs (C14–C18) as starter units . This flexibility enables the synthesis of structural analogues such as ariestatin A (C15 alkyl chain) and capricostatin A (C16:1 unsaturated chain) .

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Substrate Specificity |

|---|---|---|

| AquA (PKS) | Synthesis of orsellinic acid and alkylresorcylate | C14–C18 acyl-CoAs |

| AquB (GT) | Glycosylation of depside aglycone | UDP-glucose |

Fermentation Media Optimization

The choice of growth medium profoundly impacts this compound yield:

-

Jasmine rice-based medium : Produced 1a (this compound) as the major metabolite (62% of total depsides) .

-

GPMY medium (glycerol 5%, potatoes 5%, malt extract 0.5%, yeast extract 0.5%): Achieved titers of 1,367 µg/mL in F. aquaeductuum after 168 hours .

Comparative studies show that lipid-rich substrates enhance the availability of acyl-CoA precursors, increasing the production of alkylresorcylate moieties .

Fermentation Protocols and Scale-Up Strategies

Laboratory-Scale Fermentation

F. aquaeductuum SANK 11089 is cultivated in 500 mL baffled Erlenmeyer flasks containing 100 mL of GPMY medium at 26°C for 3 days (200 rpm agitation) . Seed cultures are transferred to 60-L bioreactors for scale-up, with dissolved oxygen maintained above 25% saturation through agitation control .

Table 2: Fermentation Parameters for this compound Production

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 26°C | Maximizes fungal growth rate |

| Dissolved Oxygen | >25% saturation | Prevents anaerobic metabolism |

| Antifoam Agent | CB-442 (0.01%) | Reduces foam-induced oxygen transfer issues |

Mycelial Harvesting and Primary Extraction

Post-fermentation, mycelia are separated by filtration and subjected to sequential extraction:

-

Acetone extraction : 10 L acetone per 3.2 kg mycelium (1 hour, room temperature) .

-

Aqueous acetone extraction : 5 L of 80% acetone/water (1 hour) .

The combined extracts are concentrated under reduced pressure, acidified to pH 3.0 with HCl, and partitioned into ethyl acetate .

Chromatographic Purification of this compound

Reverse-Phase Chromatography

Crude extracts are purified using a C18 column (ODS-1050-20-SR, 10 × 50 cm) eluted with 70% acetonitrile/30% triethylammonium phosphate buffer (pH 3.2) at 150 mL/min . this compound elutes at 6.8 minutes under these conditions, yielding a white powder after ethyl acetate extraction and evaporation .

Preparative HPLC

Final purification employs reversed-phase HPLC with the following parameters:

-

Column : C18 (5 µm, 250 × 21.2 mm)

-

Mobile phase : 65% methanol/35% water (0.1% formic acid)

-

Flow rate : 10 mL/min

This step achieves >95% purity, as verified by HR-ESI-MS ([M+H]+ m/z 677.3540) .

Analytical Characterization of this compound

Spectroscopic Analysis

-

UV-Vis : λmax 213 nm (ε = 52,933), 265 nm (ε = 19,033), 307 nm (ε = 10,733) in ethanol .

-

NMR : Key signals include δH 5.29 (isolated double bond, capricostatin A) and δC 129.6 (unsaturated carbon) .

-

HR-MS : Molecular formula C36H52O12 confirmed by FAB-MS ([M+H]+ m/z 677.3540) .

Degradation Studies

Ozonolysis of this compound generates shorter-chain analogues, confirming the alkyl side chain’s position and length . For example, capricostatin A (C16:1) produces a C8 fragment upon ozonolysis .

Yield Optimization and Challenges

Strain Engineering

Overexpression of aquA in A. nidulans increases depside production by 40%, but yields remain lower than native F. aquaeductuum (1,367 µg/mL vs. 250 µg/mL) . This disparity is attributed to differences in acyl-CoA availability across species .

Solvent System Refinement

Substituting acetonitrile with methanol in preparative HPLC improves recovery rates (82% vs. 68%) but compromises resolution . A balance between solvent polarity and elution strength is critical for large-scale processes.

化学反应分析

水抑素 A 会经历各种化学反应,包括:

氧化: 水抑素 A 在特定条件下可以被氧化形成氧化衍生物。

还原: 它也可以发生还原反应,导致该化合物形成还原形式。

取代: 水抑素 A 可以参与取代反应,其中其结构中的官能团被其他基团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用条件和试剂 .

科学研究应用

Antibacterial Applications

Aquastatin A has demonstrated significant antibacterial activity against various strains of bacteria, particularly Gram-positive pathogens. Notably:

- Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) : this compound inhibits the enoyl-ACP reductase (FabI) enzyme, which is essential for bacterial fatty acid synthesis .

- Mycobacterium tuberculosis : Although its antibacterial activity is weaker against this pathogen, this compound still shows some inhibitory effects on M. tuberculosis InhA with an IC50 of 9.6 µM .

This broad-spectrum antibacterial activity positions this compound as a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Gastric Ulcer Treatment

This compound was patented in 1994 for the treatment of gastric ulcers, indicating its therapeutic potential beyond antimicrobial applications. The compound's ability to modulate ATPase activity may contribute to protective effects on gastric mucosa, warranting further investigation into its clinical applications .

Antifungal Properties

Research indicates that this compound also possesses antifungal activity. It has been shown to inhibit fungal growth, although specific mechanisms and efficacy levels require further exploration. The compound's structural analogs have been isolated from related fungi with varying degrees of antifungal potency .

Research Advancements and Future Directions

Recent studies have focused on the biosynthesis of this compound and its analogs through genetic engineering techniques. The aquastatin biosynthetic gene cluster has been characterized, revealing that it requires only two genes for production: a non-reducing polyketide synthase and a glycosyltransferase . This discovery opens avenues for synthetic biology applications where engineered strains could produce this compound or its derivatives at scale.

Table: Comparative Biological Activities of Aquastatin Analogues

| Compound | Activity Type | Target Organism | IC50 (µM) |

|---|---|---|---|

| This compound | ATPase Inhibition | Na+/K+-ATPase | 7.1 |

| H+/K+-ATPase | 6.2 | ||

| Antibacterial | Staphylococcus aureus | Not specified | |

| Antibacterial | MRSA | Not specified | |

| Antitubercular | Mycobacterium tuberculosis | 9.6 | |

| Aquastatin B | Antibacterial | Staphylococcus aureus | Not specified |

| Aquastatin C | No significant activity | - | - |

作用机制

水抑素 A 通过抑制细菌中的烯酰-酰基载体蛋白还原酶 (FabI) 来发挥其作用。这种酶对于细菌脂肪酸合成至关重要,而脂肪酸合成对于生产含脂质的成分(包括细胞膜)至关重要。 通过抑制 FabI,水抑素 A 扰乱了脂肪酸合成,导致细菌生长抑制和细胞死亡 .

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Structural Analogues within the Aquastatin Family

Functional Analogues from Other Fungal Genera

Structure-Activity Relationships (SAR)

- Alkyl Chain Length : Longer chains (e.g., C16 in this compound) improve membrane penetration and FabI binding .

- Glycosylation: Critical for PTP1B inhibition; non-glycosylated analogues (e.g., KS-501) lose this activity .

- Aromatic Substitution : The 1,2,4,6-tetrasubstituted benzene ring is essential for FabI inhibition; modifications reduce antibacterial potency .

Research Implications and Limitations

- Therapeutic Potential: this compound’s dual inhibition of bacterial and human enzymes makes it a unique lead for antimicrobial and metabolic disease drug development .

- Challenges : Moderate MIC against S. aureus (32 μg/ml) limits clinical utility; structural optimization (e.g., alkyl chain engineering) is needed .

- Comparative Advantage : Unlike Ascotricins, Aquastatins exhibit broader enzyme inhibition profiles, highlighting their biosynthetic uniqueness .

Tables and Data Summary

Table 1. Key Bioactivity Metrics of this compound and Analogues

| Compound | FabI IC50 (μM) | PTP1B IC50 (μM) | Anti-S. aureus MIC (μg/ml) |

|---|---|---|---|

| This compound | 3.2 | 0.19 | 32 |

| Aquastatin C | ~3.0 | Not reported | >32 |

| Ascotricin B | Not applicable | Not reported | Not reported |

| KS-501 | Not applicable | Not reported | Not reported |

Table 2. Structural Determinants of Activity

生物活性

Aquastatin A is a glycosylated heteromeric depside initially isolated from the fungus Fusarium aquaeductuum. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Biosynthesis

This compound (1a) is characterized by its unique structure comprising an orsellinic acid unit linked to a glycosylated alkylresorcylic acid unit. The biosynthetic pathway of this compound involves a single non-reducing polyketide synthase (NR-PKS) and a glycosyltransferase, which facilitate the condensation of orsellinic acid with various long-chain acyl-CoAs to produce heteromeric depsides.

Table 1: Summary of this compound's Structure and Biosynthetic Pathway

| Component | Description |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₁₈H₃₄O₇ |

| Biosynthetic Genes | NR-PKS, Glycosyltransferase |

| Source | Fusarium aquaeductuum |

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentration (MIC) for these pathogens ranges from 16 to 32 μg/ml. In comparative studies, this compound demonstrated a 17.9% inhibition of Mycobacterium tuberculosis growth at a concentration of 128 μg/ml, indicating weaker activity against this pathogen compared to its effects on S. aureus .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. It inhibits the growth of various fungal strains, contributing to its potential therapeutic applications in treating fungal infections.

Cytotoxicity

Research has indicated that this compound possesses cytotoxic properties against certain cancer cell lines. The compound's ability to inhibit fatty acid synthase II (FAS II) further underscores its potential as an anticancer agent .

The mechanism through which this compound exerts its antibacterial effects involves the inhibition of enoyl-acyl carrier protein reductases (FabI in S. aureus). This enzyme is crucial for bacterial fatty acid biosynthesis, and inhibition leads to disrupted cell wall formation and ultimately bacterial death .

Case Studies and Research Findings

- Study on Antibacterial Efficacy : In a recent study, this compound was tested against various bacterial strains, demonstrating significant inhibition against both S. aureus and MRSA. The study highlighted the compound's potential as a lead for developing new antibiotics in an era of increasing antibiotic resistance .

- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells, suggesting its utility in oncology .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound revealed that modifications in its structure could enhance or diminish its biological activity. For instance, the deglycosylated form, Aquastatin B, exhibited different bioactivity profiles compared to this compound, emphasizing the importance of glycosylation in modulating activity .

常见问题

Basic Research Questions

Q. What are the standardized protocols for synthesizing and characterizing Aquastatin A in laboratory settings?

- Methodological Answer : Synthesis typically follows a multi-step organic reaction pathway, with critical characterization steps including nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95% purity is standard). For reproducibility, experimental protocols must detail solvent systems, reaction temperatures, and purification techniques (e.g., column chromatography). Always validate new batches against reference spectra from prior studies .

Q. How should researchers design experiments to assess this compound’s bioactivity in preliminary studies?

- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition or cell viability tests) using controlled variables such as concentration gradients (e.g., 0.1–100 µM) and positive/negative controls. Use dose-response curves to calculate IC₅₀ values. Ensure biological replicates (n ≥ 3) to account for variability, and document raw data in supplementary materials for peer review .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

- Methodological Answer : Nonlinear regression models (e.g., log[inhibitor] vs. normalized response) are standard for IC₅₀ determination. Use ANOVA for multi-group comparisons, followed by post-hoc tests (e.g., Tukey’s HSD). Report confidence intervals (e.g., 95%) and p-values with corrections for multiple comparisons, adhering to guidelines like the ASA statement on p-values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s antimicrobial action?

- Methodological Answer : Discrepancies (e.g., membrane disruption vs. protein-binding hypotheses) require comparative studies using orthogonal techniques. For example, combine fluorescence microscopy (membrane integrity assays) with surface plasmon resonance (SPR) to detect direct protein interactions. Systematically evaluate experimental conditions (e.g., bacterial strain variability, solvent effects) that may explain divergent results .

Q. What strategies validate the purity of this compound when traditional methods (e.g., HPLC) show unresolved peaks?

- Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) to identify impurities at trace levels (<1%). For isomers or stereochemical variants, use chiral chromatography or X-ray crystallography. Cross-validate with independent labs using blinded samples to eliminate bias .

Q. How should researchers design a study to explore this compound’s synergistic effects with existing therapeutics?

- Methodological Answer : Use a checkerboard assay to calculate fractional inhibitory concentration indices (FICI). Test combinations across a matrix of concentrations (e.g., 0.25× to 4× MIC) and apply Bliss independence or Loewe additivity models to classify synergy. Include mechanistic follow-ups (e.g., transcriptomics) to elucidate pathways .

Q. What methodologies address the stability challenges of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies under varying pH (3–9), temperatures (4–40°C), and light exposure. Monitor degradation via UV-Vis spectroscopy and LC-MS. Optimize formulations using lyophilization or encapsulation (e.g., liposomes) and validate with long-term storage trials .

Q. Data Interpretation & Reporting

Q. How to ensure reproducibility when publishing this compound research?

- Methodological Answer : Provide raw datasets (e.g., NMR spectra, chromatograms) in public repositories (e.g., Zenodo). Detail all equipment settings (e.g., NMR frequency, HPLC column type) and batch numbers for reagents. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite prior protocols verbatim when applicable .

Q. What frameworks guide the ethical reporting of negative or inconclusive results for this compound?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize negative findings. Publish in journals specializing in negative results (e.g., Journal of Negative Results) or include as supplementary discussions. Transparency in limitations (e.g., sample size, assay sensitivity) is critical .

Q. Future Directions

Q. What interdisciplinary approaches could expand this compound’s research applications?

- Methodological Answer : Collaborate with computational chemists for molecular docking studies to predict novel targets. Integrate metabolomics to map secondary metabolite interactions or explore nanotechnology for targeted delivery. Cross-disciplinary peer review panels can identify overlooked applications .

导师要求做实证性论文怎么办?带你理清思路14:20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。